molecular formula C14H16N2O3S B11620480 (5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one

(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11620480
M. Wt: 292.36 g/mol
InChI Key: RSOPGFFMPSYZLS-YRNVUSSQSA-N
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Description

(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2,4-diethoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene moiety can be reduced to form the corresponding dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells and reduce inflammation in various models.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one
  • (5E)-5-(2,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one
  • (5E)-5-(2,4-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one

Uniqueness

(5E)-5-(2,4-diethoxybenzylidene)-2-thioxoimidazolidin-4-one is unique due to the presence of the diethoxy groups on the benzylidene moiety. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H16N2O3S/c1-3-18-10-6-5-9(12(8-10)19-4-2)7-11-13(17)16-14(20)15-11/h5-8H,3-4H2,1-2H3,(H2,15,16,17,20)/b11-7+

InChI Key

RSOPGFFMPSYZLS-YRNVUSSQSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=S)N2)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=S)N2)OCC

Origin of Product

United States

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